Butyl methyl sulfide
CAS No.: 628-29-5
Cat. No.: VC3693494
Molecular Formula: C5H12S
Molecular Weight: 104.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 628-29-5 |
---|---|
Molecular Formula | C5H12S |
Molecular Weight | 104.22 g/mol |
IUPAC Name | 1-methylsulfanylbutane |
Standard InChI | InChI=1S/C5H12S/c1-3-4-5-6-2/h3-5H2,1-2H3 |
Standard InChI Key | WCXXISMIJBRDQK-UHFFFAOYSA-N |
SMILES | CCCCSC |
Canonical SMILES | CCCCSC |
Boiling Point | 123.5 °C |
Melting Point | -97.8 °C |
Introduction
Chemical Identity and Structure
Butyl methyl sulfide, also known as n-butyl methyl sulfide or 1-methylsulfanylbutane, is an organosulfur compound with a molecular formula of C₅H₁₂S and a molecular weight of 104.21 g/mol . The compound can be identified by its CAS Registry Number 628-29-5 . The structure consists of a butyl chain (four carbon atoms) connected to a sulfur atom, which is further bonded to a methyl group. This arrangement gives the compound its characteristic properties and reactivity.
The chemical structure can be represented by the SMILES notation CCCCSC, indicating the linear arrangement of the carbon atoms in the butyl chain followed by the sulfur-methyl connection . Its InChiKey identifier is WCXXISMIJBRDQK-UHFFFAOYSA-N, providing a unique digital representation for the compound . Various synonyms for this compound exist in scientific literature, including 2-thiahexane, butyl methyl sulphide, and methyl butyl sulfide .
Nomenclature and Identification
Butyl methyl sulfide belongs to the broader chemical class of organosulfur compounds, specifically sulfides. The systematic IUPAC name for the compound is 1-methylsulfanylbutane . For research and commercial purposes, the compound can be identified through several standardized codes and identifiers as presented in Table 1.
Table 1: Identification Parameters for Butyl Methyl Sulfide
Identification Parameter | Value |
---|---|
CAS Registry Number | 628-29-5 |
EINECS Number | 211-034-2 |
MDL Number | MFCD00015256 |
PubChem CID | 12339 |
InChiKey | WCXXISMIJBRDQK-UHFFFAOYSA-N |
Reaxys Registry Number | 1730959 |
PubChem Substance ID | 87563730 |
SDBS (AIST Spectral DB) | 5431 |
Physical Properties
Butyl methyl sulfide exists as a colorless to almost colorless clear liquid at room temperature . It possesses distinctive physical properties that define its behavior under various conditions. The compound has a density of approximately 0.843 g/mL, which is less than that of water, indicating that it would float if mixed with water .
Thermodynamic Properties
The compound has a melting point of -98°C, allowing it to remain liquid across a wide range of temperatures . Its boiling point is approximately 123°C at standard pressure . These properties are important considerations for handling, storage, and potential applications of the compound.
Detailed Physical Characteristics
A comprehensive overview of the physical properties of butyl methyl sulfide is presented in Table 2, which compiles data from multiple sources to provide an authoritative reference.
Table 2: Physical Properties of Butyl Methyl Sulfide
Property | Value | Unit |
---|---|---|
Physical state (20°C) | Liquid | - |
Appearance | Colorless to almost colorless clear liquid | - |
Molecular weight | 104.21-104.22 | g/mol |
Density | 0.843-0.85 | g/mL |
Molar volume | 123.7 | mL/mol |
Refractive index | 1.448-1.4621 | - |
Molecular refractive power | 33.09 | mL/mol |
Melting point | -98 to -97.85 | °C |
Boiling point | 122-123 | °C |
Surface tension | 26.15 | dyn/cm |
The refractive index of butyl methyl sulfide is approximately 1.448, a property that can be useful for identification and purity assessment . Its surface tension of 26.15 dyn/cm influences its behavior in solutions and at interfaces .
Chemical Properties and Reactivity
Butyl methyl sulfide, as an organosulfur compound, exhibits chemical behaviors characteristic of the sulfide functional group. The sulfur atom in the molecule contains lone pairs of electrons that can participate in various chemical reactions, making it a nucleophile capable of interacting with electrophilic species.
While the search results provide limited specific information about the chemical reactivity of butyl methyl sulfide, general principles of sulfide chemistry apply to this compound. The sulfur-carbon bonds can undergo oxidation reactions, potentially forming sulfoxides and sulfones under appropriate conditions.
Synthesis and Production Methods
Synthetic Routes
One potential route for sulfide synthesis involves the reaction of thiols with alkyl halides under basic conditions. For butyl methyl sulfide, this might involve the reaction of butanethiol with an appropriate methylating agent, or alternatively, methanethiol with an appropriate butylating agent.
Related Sulfide Production Systems
Search result discusses processes for producing methyl ethyl sulfide by contacting dimethyl sulfide and diethyl sulfide in the presence of a catalyst. This indicates that similar transalkylation reactions might be applicable for the synthesis of butyl methyl sulfide, potentially involving the reaction of dimethyl sulfide with dibutyl sulfide .
The patent information mentions: "reacting at least a portion of the dimethyl sulfide and the diethyl sulfide to form methyl ethyl sulfide," suggesting that similar mixed sulfide preparation techniques could be adapted for butyl methyl sulfide production .
Occurrence and Applications
Presence in MTBE Production
Research has identified butyl methyl sulfide as one of the sulfur compounds present in methyl tert-butyl ether (MTBE), an important gasoline additive . The compound appears to form during the etherification process used to produce MTBE.
According to search result , sulfur compounds in MTBE include "mercaptans, low molecule sulfides and disulfides," which are directly derived from C4, one of the feedstocks for MTBE production. The study indicates that newly formed sulfur compounds, including tert-butyl methyl sulfide, are produced through thioetherification reactions of thiols with butenes .
Parameter | Specification |
---|---|
Appearance | Colorless to almost colorless clear liquid |
Purity (GC) | minimum 98.0% |
Storage temperature | Room temperature (recommended in a cool and dark place, <15°C) |
Research Studies and Findings
Role in MTBE Production Chemistry
One of the most significant research findings related to butyl methyl sulfide comes from studies on sulfur compounds in MTBE. According to search result , various sulfur compounds are formed during the production of MTBE, with butyl methyl sulfide being one of the identified compounds.
The research indicates that sulfur compounds in MTBE can be categorized into three main groups: common sulfur compounds from feedstocks, newly formed sulfur compounds, and high boiling sulfur compounds . Butyl methyl sulfide appears to belong to the category of newly formed sulfur compounds that are created during the production process.
Formation Mechanism
The formation of tert-butyl methyl sulfide in MTBE production is described as occurring through thioetherification reactions of thiols with butenes . This reaction mechanism provides insight into the conditions under which butyl methyl sulfide may form in industrial processes.
Figure 2 in search result shows a comparison of sulfur compounds before and after reaction in a simulation test, with tert-butyl methyl sulfide appearing as one of the reaction products. This indicates that the compound can form when methanol containing trace amounts of methanethiol and ethanethiol reacts with isobutene .
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